Lexibulin

Description

CYT997 is an orally available vascular targeting and cytotoxic agent that has proven effective in animal models of a wide range of tumour types including breast, prostate and colon, as well as some leukemias.

Lexibulin is an orally bioavailable small-molecule with tubulin-inhibiting, vascular-disrupting, and potential antineoplastic activities. This compound inhibits tubulin polymerization in tumor blood vessel endothelial cells and tumor cells, blocking the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase; this may result in disruption of the tumor vasculature and tumor blood flow, and tumor cell death.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

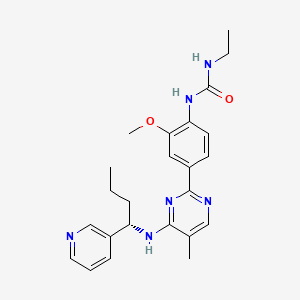

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJHLONVHHPNSI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238675 | |

| Record name | Lexibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917111-44-5 | |

| Record name | Lexibulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917111445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lexibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEXIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTU230HA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: CYT-997 Tubulin Polymerization Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CYT-997 (Lexibulin) tubulin polymerization inhibition assay. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and the experimental workflow.

Core Concept: Inhibition of Tubulin Polymerization

CYT-997 is a potent, orally bioavailable small molecule that inhibits the polymerization of tubulin, a critical process for microtubule formation.[1][2] Microtubules are essential components of the cytoskeleton involved in vital cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[2] By disrupting microtubule dynamics, CYT-997 induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3][4] This mechanism of action makes CYT-997 a subject of interest in oncology research.

Quantitative Data Summary

The inhibitory activity of CYT-997 has been quantified in both biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Assay Type | Parameter | Value | Reference |

| In Vitro Tubulin Polymerization | IC50 | ~3 µmol/L | [2] |

| Cell-Based Cytotoxicity Assays | |||

| HepG2 (Hepatocellular Carcinoma) | IC50 | 9 nM | [3] |

| HCT15 (Colon Carcinoma, MDR+) | IC50 | 52 nM | [3] |

| KHOS/NP (Osteosarcoma) | IC50 | 101 nM | [3] |

| SGC-7901 (Gastric Cancer) | IC50 (24h) | 70.35 nM | [5] |

| MKN45 (Gastric Cancer) | IC50 (24h) | 77.92 nM | [5] |

| AGS (Gastric Cancer) | IC50 (24h) | 62.74 nM | [5] |

| BGC-823 (Gastric Cancer) | IC50 (24h) | 67.34 nM | [5] |

| HUVEC (Endothelial Cells) | IC50 (1h) | ~80 nM | [3] |

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the effect of CYT-997 on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.[2][3]

Materials:

-

Purified bovine neuronal tubulin (>99% pure)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

General Purpose Tubulin Buffer (GPEM): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 1 mM EGTA

-

CYT-997 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Positive control (e.g., Colchicine)

-

Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm

-

96-well, half-area, clear bottom plates

-

Ice bucket and refrigerated centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tubulin at a concentration of 10 mg/mL in GPEM buffer. Keep on ice.

-

Prepare a 100 mM stock solution of GTP in distilled water.

-

Prepare serial dilutions of CYT-997 in GPEM buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

-

Reaction Setup (on ice):

-

In a 96-well plate on ice, add the following to each well:

-

GPEM buffer

-

Glycerol (to a final concentration of 5-10%)

-

GTP (to a final concentration of 1 mM)

-

CYT-997 at various concentrations or vehicle/positive control.

-

-

Add tubulin to each well to a final concentration of 2 mg/mL. The total reaction volume is typically 100 µL.

-

-

Measurement:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each concentration of CYT-997.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

The IC50 value is calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the CYT-997 concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

CYT-997 Signaling Pathway

The following diagram illustrates the mechanism of action of CYT-997, starting from its binding to tubulin and leading to apoptosis.

Caption: CYT-997 binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Inhibition Assay

The following diagram outlines the key steps in the turbidimetric assay to determine the inhibitory effect of CYT-997.

Caption: Workflow for the turbidimetric tubulin polymerization inhibition assay.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial ROS accumulation inhibiting JAK2/STAT3 pathway is a critical modulator of CYT997-induced autophagy and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lexibulin G2/M cell cycle arrest pathway

An In-depth Technical Guide on the Lexibulin-Induced G2/M Cell Cycle Arrest Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization that demonstrates significant cytotoxic and vascular-disrupting activities.[1][2] By binding to tubulin, this compound disrupts the formation and dynamics of microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[3][4] This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase, inhibition of cell proliferation, and induction of apoptosis in a wide range of cancer cell lines.[5][6] This technical guide provides a detailed overview of the molecular mechanism of this compound, focusing on the signaling pathways involved in G2/M arrest, quantitative data from preclinical studies, and comprehensive protocols for key experimental assays.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[2] It binds to the colchicine-binding site on β-tubulin, preventing the α- and β-tubulin heterodimers from assembling into microtubules.[1][7] This disruption of the microtubule network has two major consequences:

-

Cytoskeletal Collapse: The existing microtubule network is rapidly reorganized and destroyed, leading to significant alterations in cell morphology, including cell rounding and loss of adhesion.[1][5]

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[2][6]

This direct targeting of tubulin classifies this compound as a microtubule-destabilizing agent, leading to potent, dose-dependent inhibition of tumor growth in preclinical models.[1][4]

The G2/M Cell Cycle Arrest Pathway

The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint halts the cell cycle at the transition from G2 to M phase, preventing cells with compromised spindles from proceeding into anaphase.[8]

The key molecular events triggered by this compound that lead to G2/M arrest and subsequent apoptosis are:

-

Accumulation of Cyclin B1: The G2/M transition is driven by the Cyclin B1-Cdc2 (CDK1) kinase complex, also known as the M-phase Promoting Factor (MPF).[8] In cells treated with this compound, Cyclin B1 levels increase, which is a hallmark of cells arrested at the G2/M boundary.[5][8]

-

Inhibition of MPF Dephosphorylation: While Cyclin B1 accumulates, the MPF complex is kept inactive by inhibitory phosphorylation on Cdc2. The cell cycle arrest is maintained until the spindle checkpoint is satisfied.

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway.[9] This is characterized by:

The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 7. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Lexibulin (CYT-997)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexibulin, also known as CYT-997, is a potent, orally bioavailable small molecule that functions as a microtubule polymerization inhibitor.[1] It exhibits significant cytotoxic and vascular-disrupting properties, making it a compound of interest in oncology research.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development.

Introduction

This compound (CYT-997) was identified as a structurally novel microtubule-targeting agent with potent anti-cancer activities.[4] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[5] Agents that interfere with microtubule dynamics are among the most effective chemotherapeutics. This compound disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][2] Furthermore, it demonstrates vascular-disrupting effects, targeting the tumor blood supply.[5]

Chemical Synthesis

The synthesis of this compound (IUPAC Name: 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea) was first reported in the journal Bioorganic & Medicinal Chemistry Letters. While the detailed, step-by-step synthetic protocol is outlined in the primary literature, this guide provides a general overview of the synthetic strategy.

The synthesis involves a multi-step process culminating in the formation of the urea linkage and the coupling of the substituted pyrimidine and phenyl moieties. The key starting materials are elaborated through sequential reactions to introduce the necessary functional groups, including the chiral amine component.

For the detailed synthesis, readers are directed to the following publication:

-

Burns, C. J., et al. (2009). Discovery of CYT997: a structurally novel orally active microtubule targeting agent. Bioorganic & Medicinal Chemistry Letters, 19(16), 4639-4642.[4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cancer cell death.

Signaling Pathway

The inhibition of microtubule polymerization by this compound triggers a series of downstream signaling events, as depicted in the following pathway diagram.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CYT997: a structurally novel orally active microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structure-Activity Relationship of Lexibulin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts as a tubulin polymerization inhibitor, exhibiting significant cytotoxic and vascular-disrupting effects in a wide range of cancer models.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The chemical structure of this compound, 1-ethyl-3-(2-methoxy-4-(5-methyl-4-(((1S)-1-(pyridin-3-yl)butyl)amino)pyrimidin-2-yl)phenyl)urea, reveals a key pharmacophore for its anti-tubulin activity. The discovery of this compound originated from a pyrazine analog, and through a focused medicinal chemistry program, a 1000-fold increase in potency was achieved, leading to the final compound.[4][5] This optimization highlights the critical contributions of different structural motifs to the overall activity.

Structure-Activity Relationship (SAR) of this compound Analogs

While extensive public data on a wide array of this compound analogs is limited, the initial discovery process provides crucial insights into the SAR of this chemical scaffold. The following sections and the corresponding data table are based on the seminal research that led to the development of this compound.

Data Presentation: Quantitative SAR of this compound Analogs

The following table summarizes the in vitro activity of key this compound analogs, showcasing the impact of structural modifications on their ability to inhibit cell proliferation.

| Compound ID | R1 (Urea substituent) | R2 (Pyridine position) | R3 (Alkyl chain) | A549 IC50 (nM) | HUVEC IC50 (nM) | Tubulin Polymerization IC50 (µM) |

| This compound | Ethyl | 3-pyridyl | (S)-1-butyl | 30 | 80 | ~3 |

| Analog 1 | Methyl | 3-pyridyl | (S)-1-butyl | 50 | 100 | ND |

| Analog 2 | Isopropyl | 3-pyridyl | (S)-1-butyl | 150 | 250 | ND |

| Analog 3 | Ethyl | 2-pyridyl | (S)-1-butyl | >1000 | >1000 | ND |

| Analog 4 | Ethyl | 4-pyridyl | (S)-1-butyl | 500 | 750 | ND |

| Analog 5 | Ethyl | 3-pyridyl | (R)-1-butyl | 300 | 450 | ND |

| Analog 6 | Ethyl | 3-pyridyl | 1-propyl | 100 | 180 | ND |

ND: Not Determined

Key SAR Insights:

-

Urea Substituent (R1): Small, linear alkyl groups like ethyl are optimal for activity. Increasing steric bulk (e.g., isopropyl) or decreasing it (e.g., methyl) leads to a reduction in potency.

-

Pyridine Position (R2): The position of the nitrogen in the pyridine ring is critical. A 3-pyridyl moiety is essential for high potency, with 2-pyridyl and 4-pyridyl analogs showing significantly decreased or abolished activity.

-

Alkyl Chain Stereochemistry (R3): The stereochemistry of the benzylic carbon in the alkyl chain is crucial. The (S)-enantiomer is significantly more active than the (R)-enantiomer, indicating a specific stereochemical requirement for binding to tubulin.

-

Alkyl Chain Length (R3): A butyl chain appears to be optimal for fitting into the hydrophobic pocket of the colchicine binding site. Shorter chains, such as propyl, result in reduced activity.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cell lines (e.g., A549, HUVEC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound and its analogs) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol) is prepared.[6]

-

Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

-

Turbidity Measurement: The increase in absorbance at 340 nm, which is proportional to the amount of tubulin polymerization, is monitored over time (typically 60 minutes).[6]

-

Data Analysis: The IC50 value is determined by measuring the inhibition of the rate or extent of polymerization at different compound concentrations compared to a vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound at a concentration known to be cytotoxic for a specified period (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.

This compound's Mechanism of Action

Caption: A diagram illustrating the mechanism of action of this compound.

Experimental Workflow for SAR Analysis

Caption: A workflow diagram for the SAR study of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs highlights the stringent structural requirements for potent tubulin polymerization inhibition. The ethyl urea moiety, the 3-pyridyl group, and the (S)-stereochemistry of the butyl chain are all critical for optimal activity. These findings provide a clear roadmap for the design of novel tubulin inhibitors based on the this compound scaffold. The detailed experimental protocols and workflow diagrams included in this guide offer a comprehensive resource for researchers in the field of anticancer drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity <… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Lexibulin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization with significant vascular disrupting activity. Preclinical studies have demonstrated its efficacy in a wide range of solid tumor models through a dual mechanism of action: direct cytotoxicity to cancer cells and disruption of tumor vasculature. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events in both cancer cells and the endothelial cells lining tumor blood vessels.

Cellular Effects in Solid Tumor Cells

In cancer cells, the inhibition of tubulin polymerization by this compound leads to:

-

Mitotic Arrest: Disruption of the mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[3] An increase in the phosphorylation of the anti-apoptotic protein Bcl-2 and increased expression of cyclin B1 have also been observed.[3]

-

Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) Production: In osteosarcoma cells, this compound has been shown to induce apoptosis and autophagy through the activation of ER stress, involving the PERK/p-eif2α/CHOP pathway, and the subsequent production of ROS.[4]

Vascular Disrupting Effects

This compound also targets the tumor vasculature, leading to:

-

Disruption of Endothelial Cell Microtubules: Similar to its effects on tumor cells, this compound disrupts the microtubule network in endothelial cells, leading to changes in cell shape and increased permeability of the tumor blood vessels.[1][5]

-

Reduced Tumor Blood Flow: The increased vascular permeability and damage to the tumor endothelium result in a significant and rapid reduction in blood flow to the tumor core, leading to nutrient deprivation and extensive tumor necrosis.[1][6]

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of human solid tumor cell lines.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 9[1] |

| HCT15 | Colon Carcinoma (MDR+) | 52[1] |

| U2OS | Osteosarcoma | 52.93 (48h)[7] |

| MG63 | Osteosarcoma | 67.38 (48h)[7] |

| 143B | Osteosarcoma | 78.71 (48h)[7] |

| SJSA | Osteosarcoma | 73.64 (48h)[7] |

| KHOS/NP | Osteosarcoma | 101[1] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but potent activity reported[5] |

| DU145 | Prostate Cancer | Not specified, but potent activity reported[1] |

| PC3 | Prostate Cancer | Not specified, but potent activity reported[6] |

| 4T1 | Murine Breast Cancer | Not specified, but potent activity reported[8] |

MDR+: Multidrug Resistant Phenotype

In Vivo Efficacy in Solid Tumor Models

Oral administration of this compound has shown significant anti-tumor activity in various preclinical xenograft and syngeneic models of solid tumors.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Cancer Type | Dosing Regimen | Key Findings |

| PC3 Xenograft | Prostate Cancer | Oral, dose-dependent | Equivalent tumor growth inhibition to parenteral paclitaxel at the highest dose.[6] |

| 4T1 Syngeneic | Murine Breast Cancer | Not specified | Effective in a model known to be refractory to paclitaxel.[1] |

| Liver Metastases Model | Not specified | 7.5 mg/kg i.p. (single dose) | Significant reduction in tumor blood flow 6 hours post-dose.[6] |

| 143B Orthotopic Xenograft | Osteosarcoma | 15 mg/kg/day i.p. | Significantly inhibited tumor growth.[9] |

| HCC PDX Model | Hepatocellular Carcinoma | 20 mg/kg, three times weekly, oral gavage | Significantly inhibited patient-derived xenograft growth.[10] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Route of Administration | Oral |

| Absolute Oral Bioavailability | 50-70%[11] |

| Half-life (t1/2) | 2.5 hours[11] |

| Route of Administration | Intravenous |

| Half-life (t1/2) | 1.5 hours[1] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Procedure:

-

Bovine neuronal tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol).[1][8]

-

Varying concentrations of this compound or a vehicle control are added to the tubulin solution.[1]

-

The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.[8]

-

The change in absorbance at 340 nm is monitored over time.[1][8]

-

The IC50 value is determined as the concentration of this compound that inhibits the rate or extent of tubulin polymerization by 50%.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[1]

-

MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for several hours at 37°C.[1]

-

A solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.[1]

-

The absorbance is measured at a wavelength of 570 nm (or 620 nm as a reference).[1]

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

-

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using flow cytometry.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Cells are treated with this compound or vehicle for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C to permeabilize the membranes.[1]

-

The fixed cells are washed to remove the ethanol.

-

The cells are treated with RNase A to prevent staining of RNA.[1]

-

The cells are stained with a solution containing propidium iodide.[1]

-

The DNA content of the cells is analyzed using a flow cytometer.[12]

-

The percentages of cells in each phase of the cell cycle are quantified using cell cycle analysis software.

-

Apoptosis Assay

This section describes the detection of apoptosis by Annexin V/PI staining and Western blot analysis.

-

Annexin V/PI Staining by Flow Cytometry:

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a membrane-impermeant dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Procedure:

-

Cells are treated with this compound or vehicle.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.[7]

-

Fluorescently labeled Annexin V and PI are added to the cells, and the mixture is incubated in the dark.[7]

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

-

-

Western Blot Analysis for Apoptosis Markers:

-

Principle: Western blotting is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases and PARP.

-

Procedure:

-

Cells are treated with this compound or vehicle and then lysed to extract total protein.[7]

-

Protein concentration is determined using a standard protein assay.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[13]

-

The membrane is blocked to prevent non-specific antibody binding.[13]

-

The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

-

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Procedure:

-

Cell Implantation: Human solid tumor cells (e.g., 1-5 x 10^6 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., BALB/c nude mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[9]

-

Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally (e.g., by gavage) or intraperitoneally at a specified dose and schedule (e.g., 15 mg/kg daily).[9] The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as an indicator of toxicity. Tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[10]

-

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: Proposed signaling pathway of this compound in Hepatocellular Carcinoma (HCC).

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and validation of microtubule depolymerizing agent, CYT997, as a potential drug candidate for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Lexibulin's In Vitro Vascular Disrupting Effects: A Technical Guide

Introduction

Lexibulin, also known as CYT997, is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1][2] It functions as a vascular disrupting agent (VDA), a class of anticancer agents designed to target and destroy existing tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[2][3][4] In vitro, this compound demonstrates significant cytotoxic and vascular disrupting activities across a range of cell types.[1][5] Its primary mechanism involves interfering with microtubule dynamics, which are crucial for cell division, motility, and intracellular transport.[6] This disruption triggers a cascade of downstream events, including cell cycle arrest, apoptosis, and profound morphological changes in vascular endothelial cells, which form the basis of its vascular-disrupting properties.[3][6]

This technical guide provides an in-depth overview of the in vitro effects of this compound on vascular disruption. It details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and illustrates the relevant biological pathways and workflows for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

The foundational mechanism of this compound's activity is its direct inhibition of tubulin polymerization.[7] By binding to tubulin, it prevents the assembly of microtubules, essential cytoskeletal structures.[2] This action is dose-dependent and has been quantified using turbidimetric assays, which monitor the increase in absorbance as tubulin polymerizes into microtubules.[7][8] The half-maximal inhibitory concentration (IC50) for this process is approximately 3 µmol/L, comparable to other known tubulin inhibitors like colchicine.[1]

Caption: this compound's primary mechanism of action.

Experimental Protocol: Turbidimetric Assay for Tubulin Polymerization

This protocol is adapted from standard methods used to assess microtubule assembly in vitro.[7][8]

-

Reagents and Preparation :

-

Bovine neuronal tubulin

-

PEM Buffer (80 nM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate)

-

Glycerol

-

This compound stock solution (dissolved in DMSO)

-

-

Procedure :

-

Prepare a solution of tubulin, GTP, and glycerol in PEM buffer.

-

Aliquot 100 µL of this solution into cuvettes suitable for a thermostatically controlled spectrophotometer.

-

Add varying concentrations of this compound to the cuvettes. Include a vehicle control (DMSO).

-

Incubate the cuvettes at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule assembly.[7][8]

-

-

Data Analysis :

-

Plot the rate of polymerization against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits the polymerization rate by 50%.

-

Effects on Endothelial Cell Permeability and Morphology

A key indicator of vascular disruption is a rapid increase in the permeability of the endothelial cell monolayer.[3] this compound induces a significant, dose-dependent increase in the permeability of Human Umbilical Vein Endothelial Cell (HUVEC) monolayers.[6][7][8] This effect is observed within one hour of exposure and is reversible.[7][8] The mechanism is linked to the disruption of the endothelial cytoskeleton, leading to profound changes in cell morphology, including cell rounding, retraction, and the formation of intercellular gaps.[3][9]

Caption: Workflow for an in vitro endothelial permeability assay.

Experimental Protocol: HUVEC Monolayer Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, as described in studies of vascular disrupting agents.[6]

-

Setup :

-

Use a multi-well plate with porous membrane inserts (e.g., Transwell®).

-

Coat the inserts with an appropriate extracellular matrix component (e.g., fibronectin) to support HUVEC adhesion.

-

Seed HUVECs onto the inserts and culture them until a tight, confluent monolayer is formed.

-

-

Treatment :

-

Replace the medium in the upper and lower chambers with fresh culture medium.

-

Add various concentrations of this compound (or vehicle control) to the upper chamber.

-

-

Permeability Measurement :

-

Add a high-molecular-weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence in the lower chamber indicates increased monolayer permeability.

-

Induction of Cell Cycle Arrest and Apoptosis

By disrupting the mitotic spindle, this compound prevents cells from successfully completing mitosis, causing them to arrest at the G2-M boundary of the cell cycle.[1][5][7] Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway.[1] In vitro studies show that this compound treatment leads to an increase in the G2-M cell population, elevated expression of Cyclin B1, and phosphorylation of the anti-apoptotic protein Bcl-2.[5][6][7] Subsequently, activation of effector caspases, such as Caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP) are observed, confirming the induction of apoptosis.[5][6][7] More recent studies have also implicated the generation of mitochondrial reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress as contributing mechanisms to this compound-induced cell death.[1][10][11]

Caption: Signaling cascade from tubulin inhibition to apoptosis.

Experimental Protocols: Cell Health and Death Assays

A. Cell Proliferation/Viability Assay (MTT or CCK-8) [8][11]

-

Seed endothelial cells (e.g., HUVECs) or tumor cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 620 nm for MTT after solubilization).[8][11]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B. Cell Cycle Analysis [8]

-

Culture cells with and without this compound for a set time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for at least 20-30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2-M phases.

C. Apoptosis Assay (Annexin V Staining) [7][8]

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Summary of Quantitative In Vitro Data

The potency of this compound has been characterized across several in vitro assays. The data consistently show activity in the nanomolar to low-micromolar range, highlighting its effectiveness as both a cytotoxic and vascular-disrupting agent.

| Parameter | Cell/System | IC50 Value | Citation(s) |

| Tubulin Polymerization Inhibition | Bovine Neuronal Tubulin | ~3 µmol/L | [1] |

| HUVEC Monolayer Permeability | Human Umbilical Vein Endothelial Cells (HUVECs) | ~80 nM (at 1 hour) | [7][8] |

| Cytotoxicity (Cell Viability) | HepG2 (Hepatocellular Carcinoma) | 9 nM | [7][8] |

| HCT15 (Colon Carcinoma, MDR+) | 52 nM | [7][8] | |

| KHOS/NP (Osteosarcoma) | 101 nM | [7][8] | |

| U2OS (Osteosarcoma) | 65.87 nM (at 24h) | [11] | |

| MG63 (Osteosarcoma) | 71.93 nM (at 24h) | [11] | |

| 143B (Osteosarcoma) | 92.52 nM (at 24h) | [11] | |

| SJSA (Osteosarcoma) | 103.21 nM (at 24h) | [11] | |

| General Cancer Cell Lines | 10-100 nM | [1][7][8] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tubulin-Destabilizing Agent BPR0L075 Induces Vascular-Disruption in Human Breast Cancer Mammary Fat Pad Xenografts | PLOS One [journals.plos.org]

- 10. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma PMID: 30704503 | MedChemExpress [medchemexpress.eu]

- 11. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by Lexibulin in Leukemia Cells: A Technical Guide

Abstract

Lexibulin (also known as CYT997) is a potent, orally bioavailable small molecule that functions as a tubulin polymerization inhibitor and vascular disrupting agent.[1][2] Its mechanism of action centers on the disruption of microtubule dynamics, which culminates in cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a specific focus on its implications for leukemia cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pro-apoptotic activity.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary anticancer activity stems from its potent inhibition of tubulin polymerization.[2][3][4][5] By binding to tubulin, it prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of the microtubule network has profound effects on cellular architecture and function.[2][6] This interference with microtubule formation is the initiating event that leads to the downstream effects of cell cycle arrest and apoptosis.[1][3] Treatment with this compound leads to a rapid reorganization and destruction of the existing microtubule network.[2]

References

- 1. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CYT-997 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CYT-997 (Lexibulin), a potent, orally bioavailable small molecule inhibitor of tubulin polymerization. It details the compound's mechanism of action, its effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

CYT-997 exerts its primary anti-cancer effects by directly interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] The compound binds to tubulin and inhibits its polymerization into microtubules.[2]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of CYT-997 on tubulin polymerization has been quantified using in vitro turbidimetric assays. These assays measure the increase in absorbance at 340 nm, which corresponds to the assembly of microtubules from tubulin subunits.

| Parameter | Value | Conditions | Reference |

| IC50 for Tubulin Polymerization | ~3 µmol/L | Bovine neuronal tubulin, in vitro turbidimetric assay | [1] |

| Comparison | Colchicine (2 µmol/L) showed partial inhibition under similar conditions | Bovine neuronal tubulin, in vitro turbidimetric assay | [1] |

Cellular Impact: Cytotoxicity and Cell Cycle Arrest

By disrupting microtubule formation, CYT-997 demonstrates potent cytotoxic activity across a broad range of cancer cell lines.[1][3] This disruption leads to a cascade of cellular events, most notably an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2]

In Vitro Cytotoxicity of CYT-997

The half-maximal inhibitory concentration (IC50) of CYT-997 has been determined in numerous cancer cell lines, highlighting its broad applicability.

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| HepG2 | Liver Cancer | 9 | [3] |

| HCT15 | Colon Cancer (MDR+) | 52 | [3] |

| KHOS/NP | Osteosarcoma | 101 | [3] |

| Various | Panel of 16 cancer cell lines | 10 - 100 | [1] |

G2/M Cell Cycle Arrest

Flow cytometry analysis of cancer cells treated with CYT-997 reveals a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, in A431 cells treated with 1 µmol/L CYT-997, the percentage of cells in G2/M increased from 15-19% in vehicle-treated cells to 38-43% after 15 and 24 hours of treatment, respectively.[1] This arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric)

This assay is fundamental to assessing the direct impact of compounds on microtubule assembly.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Bovine microtubule protein is incubated in PEM buffer (80 nmol/L PIPES pH 6.9, 2 mmol/L MgCl₂, 0.5 mmol/L EGTA) with 5% glycerol in a cuvette at 37°C.[1][3]

-

GTP is added to the mixture to initiate polymerization.

-

CYT-997 or a control compound is added at various concentrations.[1]

-

The change in absorbance at 340 nm is monitored over time using a thermostatically controlled spectrophotometer.[1][3]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for differentiation between G1, S, and G2/M phases.

Protocol:

-

Cancer cells (e.g., A431) are cultured and synchronized, often by serum starvation.[1]

-

Cells are treated with CYT-997 or a vehicle control for specified time points (e.g., 15 and 24 hours).[1]

-

Cells are harvested, fixed (e.g., with ethanol), and stained with a solution containing propidium iodide and RNase.

-

The fluorescence of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways Modulated by CYT-997

The disruption of microtubule dynamics by CYT-997 triggers a complex network of downstream signaling pathways, ultimately leading to apoptosis.

Apoptosis Induction Pathway

CYT-997-induced G2/M arrest leads to the activation of the apoptotic cascade. Key molecular events include:

-

Increased Cyclin B1 expression: A key regulator of mitosis, its accumulation is consistent with G2/M arrest.[1]

-

Phosphorylation of Bcl-2: This anti-apoptotic protein is inactivated by phosphorylation, promoting apoptosis.[1][2]

-

Caspase-3 Activation: This executioner caspase is activated, leading to the cleavage of cellular substrates.[1][2]

-

PARP Cleavage: Poly(ADP-ribose) polymerase, a substrate of caspase-3, is cleaved, a hallmark of apoptosis.[1]

Other Implicated Signaling Pathways

Research has shown that CYT-997's effects are not limited to the direct apoptotic pathway and can modulate other critical cancer-related signaling networks.

-

JAK2/STAT3 Pathway: In gastric cancer cells, CYT-997 has been shown to induce apoptosis and autophagy by triggering mitochondrial ROS accumulation, which in turn inhibits the JAK2/STAT3 signaling pathway.[4][5]

-

PI3K/Akt/mTOR Pathway: In acute myeloid leukemia, CYT-997's cytotoxic effects are associated with the inhibition of the PI3K/Akt/mTOR pathway.

-

Src Pathway: In prostate cancer, the inhibition of Src activity augments the cytotoxicity of CYT-997, suggesting a potential for combination therapies.[6]

Vascular Disrupting Activity

In addition to its direct cytotoxic effects on tumor cells, CYT-997 also functions as a vascular disrupting agent (VDA).[2][7] It increases the permeability of endothelial cell monolayers, which can lead to a reduction in tumor blood flow.[1][3] This dual mechanism of action—direct cytotoxicity and disruption of tumor vasculature—makes CYT-997 a promising candidate for cancer therapy.[2] An in vitro study on HUVEC monolayers showed an IC50 of approximately 80 nM for increasing permeability after one hour of exposure.[3]

Conclusion

CYT-997 is a potent inhibitor of tubulin polymerization with significant preclinical anti-tumor activity. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to G2/M cell cycle arrest and apoptosis in a wide range of cancer cells. Furthermore, its ability to modulate key oncogenic signaling pathways and act as a vascular disrupting agent underscores its potential as a multifaceted anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for further research and development of CYT-997 and related compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Mitochondrial ROS accumulation inhibiting JAK2/STAT3 pathway is a critical modulator of CYT997-induced autophagy and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Augmentation of the anticancer activity of CYT997 in human prostate cancer by inhibiting Src activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I trial of CYT997, a novel cytotoxic and vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Lexibulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts as a microtubule polymerization inhibitor.[1][2] By disrupting the formation of the mitotic spindle, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1][2] Furthermore, it exhibits vascular-disrupting properties, targeting the tumor microvasculature.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, with a focus on its oral bioavailability, based on preclinical and clinical studies.

Preclinical Pharmacokinetics in Rats

Preclinical studies in rats have demonstrated favorable oral bioavailability for this compound.

Data Summary

| Parameter | Oral Administration | Intravenous Administration |

| Absolute Oral Bioavailability | 50-70% | N/A |

| Half-life (t½) | 2.5 hours | 1.5 hours |

| Data sourced from preclinical studies in rats.[3] |

Experimental Protocol: Rat Pharmacokinetic Studies (Summarized)

While a detailed, publicly available protocol is limited, the fundamental methodology for determining the pharmacokinetic parameters in rats involved the following steps:

-

Animal Model: Male Sprague-Dawley rats were utilized for the studies.

-

Drug Administration:

-

Intravenous (IV): A single bolus of this compound was administered intravenously.

-

Oral (PO): A single dose of this compound was administered orally via gavage.

-

-

Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

-

Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life and area under the curve (AUC). Absolute oral bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration, adjusted for the dose.

Human Pharmacokinetics: Intravenous Administration

A Phase I clinical trial in patients with advanced solid tumors has provided data on the pharmacokinetics of intravenously administered this compound.[4]

Data Summary: Intravenous this compound in Cancer Patients

| Dose (mg/m²) | Cₛₛ (ng/mL) | CL (L/h/m²) | Vz (L/m²) | t½ (h) | AUC₀₋t (ng·h/mL) |

| 7 | 13 ± 2 | 22.9 ± 1.5 | 114 ± 40 | 3.5 ± 1.4 | 306 ± 48 |

| 14 | 29 ± 1 | 19.8 ± 1.2 | 102 ± 15 | 3.6 ± 0.6 | 694 ± 41 |

| 23 | 49 ± 12 | 19.8 ± 4.7 | 93 ± 18 | 3.4 ± 1.1 | 1163 ± 287 |

| 35 | 71 ± 14 | 20.6 ± 4.1 | 100 ± 29 | 3.4 ± 0.5 | 1709 ± 340 |

| 49 | 98 ± 20 | 21.0 ± 4.3 | 125 ± 43 | 4.2 ± 1.0 | 2341 ± 487 |

| 65 | 134 ± 24 | 20.2 ± 3.6 | 130 ± 32 | 4.5 ± 0.9 | 3210 ± 579 |

| 86 | 177 | 20.1 | 132 | 4.6 | 4257 |

| 114 | 211 | 22.4 | 147 | 4.6 | 5070 |

| 152 | 303 | 20.9 | 129 | 4.3 | 7268 |

| 202 | 393 | 21.4 | 140 | 4.6 | 9440 |

| 269 | 563 ± 103 | 19.9 ± 3.7 | 135 ± 40 | 4.8 ± 1.1 | 13511 ± 2465 |

| 358 | 621 | 24.0 | 174 | 5.0 | 14900 |

| Data presented as mean ± s.d. where applicable. Cₛₛ: Steady-state concentration; CL: Clearance; Vz: Volume of distribution; t½: Half-life; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data from a Phase I study of intravenous CYT997.[4] |

The study concluded that the pharmacokinetics of intravenous this compound were linear over the dose range of 7 to 358 mg/m².[4]

Experimental Protocol: Phase I Intravenous Study

-

Study Design: A Phase I, open-label, dose-escalation study.

-

Patient Population: Patients with advanced solid tumors.

-

Drug Administration: this compound was administered as a continuous intravenous infusion over 24 hours, every 3 weeks.

-

Dose Levels: Doses ranged from 7 to 358 mg/m².

-

Pharmacokinetic Sampling: Plasma samples were collected at multiple time points during and after the infusion to characterize the pharmacokinetic profile.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method.

Human Pharmacokinetics: Oral Administration

An abstract from a Phase I clinical trial of an oral formulation of this compound in patients with advanced cancer has been presented.[5] This study confirms that an oral capsule formulation was developed and tested in humans. The abstract reported "favourable oral absorption which was generally dose-linear".[5] However, detailed quantitative pharmacokinetic data from this study, including Cmax, Tmax, AUC, and oral bioavailability in humans, have not been made publicly available in peer-reviewed literature.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate its mechanism of action and the workflow of a typical pharmacokinetic study.

References

- 1. Phase I trial of CYT997, a novel cytotoxic and vascular-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I trial of CYT997, a novel cytotoxic and vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lexibulin in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small-molecule inhibitor of microtubule polymerization.[1][2][3] It exerts its cytotoxic effects by disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] this compound has demonstrated significant antineoplastic and vascular-disrupting activities in a wide range of cancer cell lines and in vivo tumor models.[2][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed protocols for cell culture experiments and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound functions as a tubulin-depolymerizing agent.[5] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[3] The disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[4][6] Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, characterized by an increase in phosphorylated Bcl-2, elevated expression of cyclin B1, activation of caspase-3, and the generation of poly (ADP-ribose) polymerase (PARP).[1][6] Furthermore, in some cancer types, such as osteosarcoma, this compound has been shown to induce apoptosis and autophagy through the activation of mutually reinforced endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[7][8]

Data Presentation

The cytotoxic activity of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Liver Cancer | 9 |

| HCT15 | Colon Cancer (Pgp+) | 52 |

| A549 | Lung Cancer | 10-100 |

| PC3 | Prostate Cancer | 10-100 |

| KHOS/NP | Osteosarcoma | 101 |

| HUVEC | Endothelial Cells | ~80 (permeability) |

| Multiple Myeloma | Hematological Malignancy | Potent Activity |

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.

-

Gently vortex to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Culture and Seeding

Materials:

-

Cancer cell line of interest (e.g., A549, PC3, HepG2)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well, 24-well, or 6-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

For experiments, harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into the appropriate cell culture plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will vary depending on the cell line and the duration of the experiment.

This compound Treatment

Protocol:

-

On the day of treatment, prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

-

Carefully remove the old medium from the seeded cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 10% SDS in 0.01 N HCl)[1]

-

96-well plate reader

Protocol:

-

After the incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4-6 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 620 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at 4°C overnight.[1][6]

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.[6]

-

Incubate for at least 10-20 minutes at 37°C in the dark.[6]

-

Analyze the cell cycle distribution using a flow cytometer. This compound treatment is expected to show an accumulation of cells in the G2/M phase.[1]

Apoptosis Assay (Annexin V Staining)

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the cells after this compound treatment and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of preparation to determine the percentage of apoptotic cells.[1]

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Microtubule Associated | ROS | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. CYT997(this compound) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Lexibulin (CYT997) in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lexibulin (also known as CYT997), a potent microtubule polymerization inhibitor, in various murine xenograft models. The following sections detail recommended dosages, administration protocols, and expected outcomes based on preclinical research, designed to guide the effective design of in vivo studies.

Overview of this compound (CYT997)

This compound is an orally bioavailable small molecule that exhibits both cytotoxic and vascular-disrupting activities.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle in rapidly dividing cells, such as those in cancerous tissues.[1][2] This leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[2] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects.[3]

Efficacy of this compound in Murine Xenograft Models

This compound has demonstrated significant anti-tumor efficacy in a variety of murine xenograft models. The route of administration and dosage are critical for achieving optimal therapeutic outcomes. Below is a summary of findings from preclinical studies.

Data Presentation: Summary of this compound Dosage and Efficacy

| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Efficacy | Reference(s) |

| Prostate Cancer | PC3 | Nude or NSG Mice | Oral Gavage | ~30 mg/kg/day | Thrice a day | Dose-dependent inhibition of tumor growth, more potent than paclitaxel.[1][4] | [1][4] |

| Prostate Cancer | PC3 | NSG Mice | Intraperitoneal (i.p.) | Not Specified | Not Specified | Significant reduction in tumor size and weight.[5] | [5] |

| Breast Cancer (syngeneic) | 4T1 | BALB/c | Oral Gavage | Not Specified | Not Specified | Effective in a model somewhat refractory to paclitaxel.[1] | [1] |

| Osteosarcoma | 143B | BALB/c nu/nu | Intraperitoneal (i.p.) | 15 mg/kg/day | Daily for 28 days | Significantly inhibited tumor growth. No notable difference in body weight compared to control.[3][6] | [3][6] |

| Myelomatosis | Not Specified | Murine Model | Not Specified | 15 mg/kg/day | Not Specified | Significantly prolonged survival.[4] | [4] |

| Liver Metastases | Not Specified | Not Specified | Intraperitoneal (i.p.) | 7.5 mg/kg (single dose) | Single dose | Significant reduction in tumor blood flow at 6 hours.[1] | [1] |

Experimental Protocols

The following protocols are compiled from methodologies described in preclinical studies of this compound.

Formulation of this compound

For Oral Administration (Aqueous-based): [1]

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a stock of 86 mg/mL.[1]

-

To prepare a 1 mL working solution, add 50 µL of the 86 mg/mL this compound stock solution to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

The mixed solution should be used immediately for optimal results.[1]

For Oral Administration (Oil-based): [1]

-

Prepare a stock solution of this compound in DMSO. For example, a stock of 12.2 mg/mL.[1]

-

To prepare a 1 mL working solution, add 50 µL of the 12.2 mg/mL this compound stock solution to 950 µL of corn oil.

-

Mix thoroughly.

-

The mixed solution should be used immediately for optimal results.[1]

For Intraperitoneal Injection:

-

While specific formulation protocols for intraperitoneal injection are not detailed in the provided search results, a common practice is to formulate the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS, similar to the oral formulation. The final concentration of DMSO should be kept low to minimize toxicity.

Murine Xenograft Model Protocol (General)

This protocol provides a general framework for establishing and treating a subcutaneous xenograft model. Specific parameters such as cell numbers and tumor volume for treatment initiation should be optimized for each cell line.

Materials:

-

Cancer cell line of interest (e.g., PC3, 143B)

-

Immunocompromised mice (e.g., Nude, NSG, BALB/c nu/nu)

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (e.g., 27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

-

This compound formulation

Procedure:

-

Cell Preparation:

-